1-Cyclohexene-1-carboxylic acid, 2-bromo-

Overview

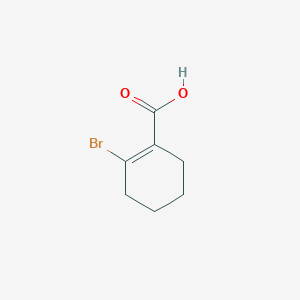

Description

1-Cyclohexene-1-carboxylic acid, 2-bromo- is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclohexene, where a bromine atom is attached to the second carbon of the cyclohexene ring, and a carboxylic acid group is attached to the first carbon

Mechanism of Action

Target of Action

Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing metabolic and signaling pathways .

Mode of Action

The exact mode of action of 2-bromocyclohexene-1-carboxylic acid is not well-documented. As a carboxylic acid derivative, it may participate in reactions involving its carboxyl (-COOH) group. The bromine atom on the cyclohexene ring could potentially make this compound more reactive, allowing it to participate in various chemical reactions .

Pharmacokinetics

Carboxylic acids are generally well-absorbed in the body and can be distributed throughout due to their polar nature . The presence of the bromine atom may influence its metabolic stability and excretion.

Result of Action

As an intermediate in certain biochemical pathways, its transformation into other compounds could potentially influence various physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-bromocyclohexene-1-carboxylic acid. For instance, the reactivity of the bromine atom might be affected by changes in pH or temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexene-1-carboxylic acid, 2-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclohexene-1-carboxylic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of 1-cyclohexene-1-carboxylic acid, 2-bromo- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 2-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, H2 with a palladium catalyst.

Major Products

Substitution: 1-Cyclohexene-1-carboxylic acid derivatives with different functional groups.

Oxidation: Cyclohexene-1-carboxylic acid ketones or aldehydes.

Reduction: Cyclohexanol or cyclohexane derivatives.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 2-bromo- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Comparison with Similar Compounds

1-Cyclohexene-1-carboxylic acid, 2-bromo- can be compared with other similar compounds, such as:

1-Cyclohexene-1-carboxylic acid: Lacks the bromine atom, leading to different reactivity and applications.

2-Bromo-1-cyclohexene: Lacks the carboxylic acid group, affecting its solubility and chemical behavior.

Cyclohexene-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclohexene ring, each with unique properties and uses

The presence of both the bromine atom and the carboxylic acid group in 1-Cyclohexene-1-carboxylic acid, 2-bromo- makes it a versatile compound with distinct chemical and biological properties.

Biological Activity

Overview

1-Cyclohexene-1-carboxylic acid, 2-bromo- (CAS No. 68965-62-8) is an organic compound characterized by the presence of a cyclohexene ring with a carboxylic acid group and a bromine atom at the second carbon position. Its molecular formula is C7H9BrO2. This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C7H9BrO2

- Molecular Weight : 201.05 g/mol

- Structure : Contains a cyclohexene ring with a carboxylic acid and a bromine substituent.

Target of Action

Carboxylic acids generally interact with enzymes and receptors, influencing metabolic and signaling pathways. The bromine atom enhances the reactivity of the compound, potentially allowing it to participate in various chemical reactions that can affect biological systems.

Mode of Action

The exact mode of action for 1-cyclohexene-1-carboxylic acid, 2-bromo- is not thoroughly documented; however, it is hypothesized that its carboxyl group may participate in biochemical reactions typical of carboxylic acids. Similar compounds have shown to inhibit spore germination and act as cellulose synthesis inhibitors, indicating potential agricultural applications.

Antimicrobial Properties

Research indicates that 1-cyclohexene-1-carboxylic acid, 2-bromo- exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests its potential use as an antimicrobial agent in pharmaceuticals or agriculture.

Anticancer Properties

Preliminary studies suggest that this compound may also have anticancer properties. It has been used in enzyme inhibition studies related to cancer pathways, although detailed mechanisms remain to be fully elucidated .

Pharmacokinetics

As a carboxylic acid derivative, 1-cyclohexene-1-carboxylic acid, 2-bromo- is expected to be well absorbed in biological systems due to its polar nature. Its distribution and metabolism are influenced by environmental factors such as pH and temperature, which can affect its reactivity and stability in physiological conditions.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyclohexene-1-carboxylic acid | Lacks bromine; less reactive | Limited antimicrobial properties |

| 2-Bromo-1-cyclohexene | Lacks carboxylic acid group; affects solubility | Varies; focus on chemical behavior |

| Cyclohexene derivatives | Various substituents; unique properties | Diverse biological activities |

Study on Antimicrobial Activity

In one study, 1-cyclohexene-1-carboxylic acid, 2-bromo- was tested against common pathogens including E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potent antimicrobial properties suitable for further development into therapeutic agents.

Investigation into Anticancer Mechanisms

Another investigation explored the compound's effect on cancer cell lines. The study found that it induced apoptosis in certain cancer cells through modulation of specific signaling pathways. This highlights its potential as a candidate for cancer treatment research .

Properties

IUPAC Name |

2-bromocyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXLAGQLWBJSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473122 | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68965-62-8 | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.